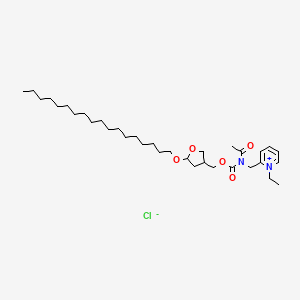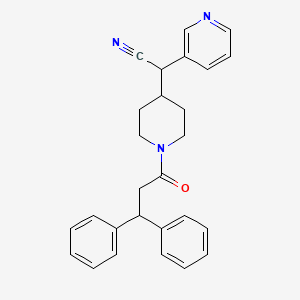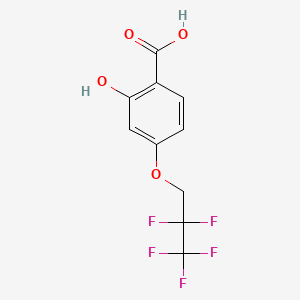![molecular formula C28H27N7O B1683798 19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one CAS No. 856691-93-5](/img/structure/B1683798.png)
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
CEP-11981 is a potent and highly permeable multiplex inhibitor of human TIE-2, VEGF-R2, and VEGF-R1 receptor tyrosine kinases. It has shown significant antitumor and antiangiogenic efficacy in preclinical tumor models . This compound is particularly notable for its ability to inhibit multiple angiogenic and tumor-specific targets, making it a promising candidate in oncological drug discovery efforts .
Vorbereitungsmethoden
CEP-11981 is synthesized through a series of chemical reactions involving the elaboration of the C3/N13 structure-activity relationship around a fused pyrrolodihydroindazolocarbazole scaffold . The synthetic route includes the preparation of various C3-ether, acyl, oxime, urea, and aminopyrimidine analogs to exploit binding interactions . The compound is then evaluated in enzymatic and cellular biochemical assays to select the most effective analogs . Industrial production methods involve scaling up these synthetic routes while ensuring the purity and stability of the final product .
Analyse Chemischer Reaktionen
CEP-11981 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using nucleophiles or electrophiles.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . The major products formed from these reactions depend on the specific reagents and conditions used but generally include various analogs of the original compound .
Wissenschaftliche Forschungsanwendungen
CEP-11981 has a wide range of scientific research applications, including:
Wirkmechanismus
CEP-11981 exerts its effects by inhibiting the activity of TIE-2, VEGF-R2, and VEGF-R1 receptor tyrosine kinases . These kinases play a crucial role in angiogenesis, the process by which new blood vessels form from existing ones . By inhibiting these kinases, CEP-11981 disrupts the signaling pathways that promote endothelial cell proliferation, migration, and survival, thereby inhibiting tumor growth and angiogenesis . The molecular targets and pathways involved include the VEGF-A, VEGF-C, VEGF-D, Angiopoietin-1, and FGF2-induced pathways .
Vergleich Mit ähnlichen Verbindungen
CEP-11981 is unique in its ability to inhibit multiple receptor tyrosine kinases with high potency and selectivity . Similar compounds include:
Sunitinib: A receptor tyrosine kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Sorafenib: A kinase inhibitor that targets RAF kinase, VEGFR, and PDGFR.
Pazopanib: A kinase inhibitor that targets VEGFR, PDGFR, and KIT.
Compared to these compounds, CEP-11981 has a broader kinase inhibitory profile and exhibits significant antitumor and antiangiogenic efficacy in preclinical models .
Eigenschaften
CAS-Nummer |
856691-93-5 |
|---|---|
Molekularformel |
C28H27N7O |
Molekulargewicht |
477.6 g/mol |
IUPAC-Name |
19-methyl-3-(2-methylpropyl)-7-(pyrimidin-2-ylamino)-3,13,19,20-tetrazahexacyclo[14.7.0.02,10.04,9.011,15.017,21]tricosa-1(16),2(10),4(9),5,7,11(15),17,20-octaen-14-one |
InChI |
InChI=1S/C28H27N7O/c1-15(2)13-35-22-8-5-16(32-28-29-9-4-10-30-28)11-18(22)24-19-12-31-27(36)25(19)23-17(26(24)35)6-7-21-20(23)14-34(3)33-21/h4-5,8-11,14-15H,6-7,12-13H2,1-3H3,(H,31,36)(H,29,30,32) |
InChI-Schlüssel |
AEULIVPVIDOLIN-UHFFFAOYSA-N |
SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
Kanonische SMILES |
CC(C)CN1C2=C(C=C(C=C2)NC3=NC=CC=N3)C4=C1C5=C(C6=CN(N=C6CC5)C)C7=C4CNC7=O |
Aussehen |
Solid powder |
Andere CAS-Nummern |
856691-93-5 |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO, not in water |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
11-(2-methylpropyl)-12,13-dihydro-2-methyl-8-(pyrimidin-2-ylamino)-4H-indazolo(5,4-a)pyrrolo(3,4-c)carbazol-4-one CEP-11981 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-cyclohexyl-5-(3,3-dimethylbutanoylamino)-4-hydroxy-N-[3-methyl-1-oxo-1-(pyridin-2-ylmethylamino)pentan-2-yl]-2-propan-2-ylhexanamide](/img/structure/B1683715.png)
![(8R)-8-(dipropylamino)-6,7,8,9-tetrahydro-3H-benzo[e]indole-2-carbonitrile](/img/structure/B1683716.png)

![2-Pyridin-4-yl-benzo[h]chromen-4-one](/img/structure/B1683719.png)
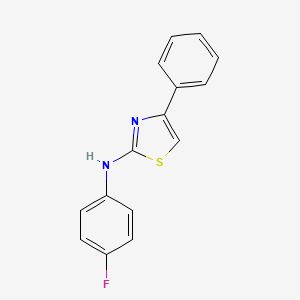
![Methyl 2-[2-(2-hydroxyphenyl)-1,3-benzoxazol-4-yl]-1,3-benzoxazole-4-carboxylate](/img/structure/B1683721.png)
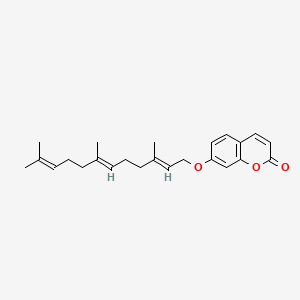
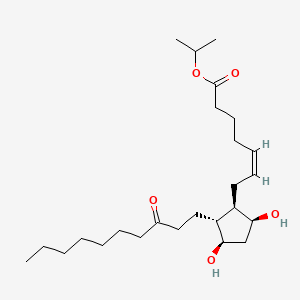
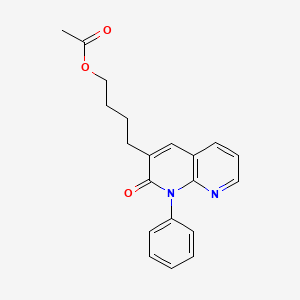
![N-[3-chloro-4-[4-(thiophene-2-carbonyl)piperazin-1-yl]phenyl]-2-phenoxyacetamide](/img/structure/B1683730.png)
